molecular formula C8H7NO B1349074 1-Isocyano-3-methoxybenzene CAS No. 20600-55-9

1-Isocyano-3-methoxybenzene

Cat. No. B1349074
CAS RN: 20600-55-9
M. Wt: 133.15 g/mol
InChI Key: PHXXEJBIUOARGY-UHFFFAOYSA-N
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Description

1-Isocyano-3-methoxybenzene is a chemical compound with the molecular formula C8H7NO . It has a molecular weight of 133.15 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 1-Isocyano-3-methoxybenzene is 1S/C8H7NO/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Isocyano-3-methoxybenzene are not available, isocyanides are known to participate in various chemical reactions. For instance, they have been used in radical cascade annulation .


Physical And Chemical Properties Analysis

1-Isocyano-3-methoxybenzene is a liquid at room temperature . It has a molecular weight of 133.15 .

properties

IUPAC Name

1-isocyano-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXXEJBIUOARGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342668
Record name 1-isocyano-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyano-3-methoxybenzene

CAS RN

20600-55-9
Record name 1-Isocyano-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20600-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-isocyano-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SA Salami, VJ Smith, RWM Krause - ChemistrySelect, 2023 - Wiley Online Library
… The synthesis of Passerini adduct 4 a was chosen as our model reaction, which employed 1-isocyano-3-methoxybenzene (3 a), indole 2,3-dione (2 a), and benzoic acid (1 a) as the …
CC Tran, S Kawaguchi, Y Kobiki… - The Journal of …, 2019 - ACS Publications
Using tetraaryllead compounds (PbAr 4 ) as arylating reagents, isocyanides undergo selective diarylation in the presence of palladium catalysts such as Pd(OAc) 2 or Pd(PPh 3 ) 4 to …
Number of citations: 10 pubs.acs.org
SA Salami, M Manyeruke, X Siwe-Noundou… - International Journal of …, 2022 - mdpi.com
… Prepared from 1-isocyano-3-methoxybenzene (1.33 mL, 1 mMol), 5-bromo isatin (0.23 g, 1 mMol), and 4-bromobenzoic acid (0.21 g, 1 mMol) according to the general procedure. …
Number of citations: 5 www.mdpi.com
CC Tran - 2020 - omu.repo.nii.ac.jp
This thesis deals with the studies conducted during October 2017 to September 2020 under the guidance of Professor Akiya Ogawa at the Department of Applied Chemistry, Graduate …
Number of citations: 3 omu.repo.nii.ac.jp

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